molecular formula C12H12N2O2S B2372968 N-(2-aminophenyl)benzenesulfonamide CAS No. 43200-31-3

N-(2-aminophenyl)benzenesulfonamide

Cat. No.: B2372968
CAS No.: 43200-31-3
M. Wt: 248.3
InChI Key: KGFXBBKICOQXTC-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonyl chloride with aniline under basic conditions. The reaction proceeds as follows:

  • Dissolve 2-aminobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add aniline to the solution while maintaining the temperature at around 0°C.
  • Gradually add a base, such as sodium hydroxide, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitrobenzenesulfonamide derivatives.

    Reduction: Aminobenzenesulfonamide derivatives.

    Substitution: Halogenated or nitrated benzenesulfonamide derivatives.

Scientific Research Applications

N-(2-aminophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(4-aminophenyl)benzenesulfonamide
  • N-(2-methylphenyl)benzenesulfonamide
  • N-(2-chlorophenyl)benzenesulfonamide

Comparison: N-(2-aminophenyl)benzenesulfonamide is unique due to the position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-aminophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFXBBKICOQXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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